molecular formula C8F17SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2<br>C15H12F17NO4S B13438332 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate CAS No. 14650-24-9

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate

Cat. No.: B13438332
CAS No.: 14650-24-9
M. Wt: 625.3 g/mol
InChI Key: UZMOXNBUTMPDCX-UHFFFAOYSA-N
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Description

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is a fluorinated methacrylate compound known for its unique chemical properties. It is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobicity and chemical resistance. This compound is used in various applications, including coatings, adhesives, and surface treatments, due to its ability to form durable and resistant films .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with 2-aminoethyl methacrylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted sulfonyl derivatives.

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: Methacrylic acid and corresponding alcohols

Scientific Research Applications

2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is primarily related to its ability to form strong, durable films and coatings. The heptadecafluorooctyl group provides hydrophobicity and chemical resistance, while the methacrylate group allows for polymerization and cross-linking. These properties enable the compound to create protective barriers on surfaces, enhancing their durability and resistance to environmental factors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Nonafluorobutyl)sulfonyl)methylamino)ethyl methacrylate
  • 2-(((Tridecafluorohexyl)sulfonyl)methylamino)ethyl methacrylate
  • 2-(((Pentadecafluoroheptyl)sulfonyl)methylamino)ethyl methacrylate

Uniqueness

Compared to similar compounds, 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate stands out due to its longer fluorinated chain, which provides enhanced hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring high-performance coatings and surface treatments .

Properties

CAS No.

14650-24-9

Molecular Formula

C8F17SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2
C15H12F17NO4S

Molecular Weight

625.3 g/mol

IUPAC Name

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H12F17NO4S/c1-6(2)7(34)37-5-4-33(3)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h1,4-5H2,2-3H3

InChI Key

UZMOXNBUTMPDCX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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